4-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide

Catalog No.
S6725040
CAS No.
2548992-93-2
M.F
C17H19N5O2
M. Wt
325.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-...

CAS Number

2548992-93-2

Product Name

4-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide

IUPAC Name

4-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]oxypyridine-2-carboxamide

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C17H19N5O2/c18-16(23)15-7-11(5-6-19-15)24-12-8-22(9-12)17-13-3-1-2-4-14(13)20-10-21-17/h5-7,10,12H,1-4,8-9H2,(H2,18,23)

InChI Key

AJASMDNFGAZJMR-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=NC=N2)N3CC(C3)OC4=CC(=NC=C4)C(=O)N

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CC(C3)OC4=CC(=NC=C4)C(=O)N

The exact mass of the compound 4-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide is 325.15387487 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

The compound 4-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a complex organic molecule characterized by its unique structural features, which include a pyridine ring, a carboxamide group, and a tetrahydroquinazoline moiety. This compound's structure suggests potential interactions with biological targets, making it of interest in medicinal chemistry.

Typical of amides and heterocyclic compounds. Key reactions include:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • N-Alkylation: The nitrogen atoms in the quinazoline or azetidine rings can be alkylated using alkyl halides or other electrophiles, potentially modifying its biological activity.
  • Oxidation: The tetrahydroquinazoline moiety may be oxidized to form more complex structures, which could enhance or alter its pharmacological properties.

Research indicates that compounds similar to 4-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide exhibit various biological activities. For instance, tetrahydroquinazolines have been studied for their anticancer properties and ability to inhibit specific enzymes involved in cancer progression. The presence of the pyridine and carboxamide functionalities may contribute to enhanced binding affinity to biological targets, potentially leading to therapeutic applications in oncology and neurology .

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrahydroquinazoline Ring: This can be achieved through cyclization reactions involving appropriate precursors such as ortho-aminoaryl aldehydes and isocyanides.
  • Azetidine Formation: Azetidines can be synthesized via ring-closing reactions involving suitable amines and electrophiles.
  • Coupling Reaction: The final step involves coupling the azetidine with the pyridine derivative using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

These methods highlight the complexity of synthesizing such multi-functional molecules while maintaining high yields and purity .

The potential applications of 4-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide include:

  • Pharmaceutical Development: Due to its potential biological activity, this compound may serve as a lead compound in drug discovery for treating cancer or neurological disorders.
  • Chemical Probes: It could be utilized as a chemical probe to study specific biological pathways or molecular interactions in research settings.

Interaction studies involving this compound focus on its binding affinity to various biological targets, including enzymes and receptors. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide insights into the kinetics and thermodynamics of these interactions. Additionally, cell-based assays can assess its efficacy in inhibiting cancer cell proliferation or modulating signaling pathways .

Several compounds share structural similarities with 4-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide, including:

  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
    • Exhibits different biological activities due to the thiazole ring.
  • N,N-Dimethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine
    • Similar in structure but differs in nitrogen substitution patterns affecting pharmacological properties.
  • 4-Aminoquinazoline derivatives
    • Known for their role as kinase inhibitors; comparison highlights variations in activity based on substitution patterns.

Uniqueness Highlighted

The uniqueness of 4-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide lies in its specific combination of a pyridine ring with a tetrahydroquinazoline and an azetidine moiety. This specific arrangement potentially allows for unique interactions with biological targets that may not be present in structurally similar compounds.

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

325.15387487 g/mol

Monoisotopic Mass

325.15387487 g/mol

Heavy Atom Count

24

Dates

Last modified: 11-23-2023

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